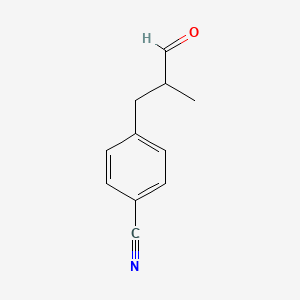
Benzonitrile, 4-(2-methyl-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(2-methyl-3-oxopropyl)-, also known as 4-(2-oxopropyl)benzonitrile, is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methyl-3-oxopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(2-methyl-3-oxopropyl)-, can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The 2-methyl-3-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride .
Industrial Production Methods
Industrial production of benzonitrile, 4-(2-methyl-3-oxopropyl)-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-(2-methyl-3-oxopropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(2-methyl-3-oxopropyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-(2-methyl-3-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound with a simple nitrile group attached to a benzene ring.
4-(2-oxopropyl)benzonitrile: A closely related compound with a similar structure but different substituents
Uniqueness
Benzonitrile, 4-(2-methyl-3-oxopropyl)-, is unique due to the presence of the 2-methyl-3-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This uniqueness makes it valuable in specific chemical reactions and applications .
Propiedades
Número CAS |
57918-88-4 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(2-methyl-3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-9(8-13)6-10-2-4-11(7-12)5-3-10/h2-5,8-9H,6H2,1H3 |
Clave InChI |
MBKSXWMMADOYPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



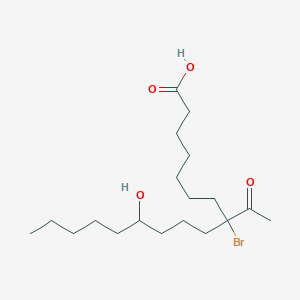
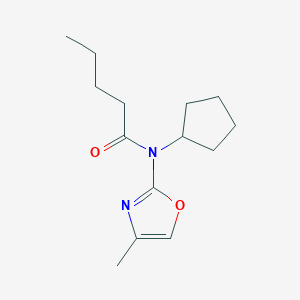
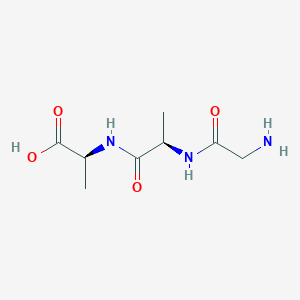
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)


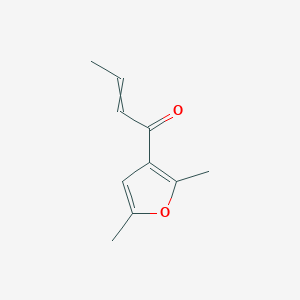

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
